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Compound of Interest

Compound Name: 4'-Fluoro-2'-hydroxyacetophenone

Cat. No.: B074785 Get Quote

A detailed spectroscopic comparison of 4'-Fluoro-2'-hydroxyacetophenone with related

acetophenone derivatives, providing researchers with key data for structural elucidation and

quality control.

This guide presents a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectra of 4'-Fluoro-2'-hydroxyacetophenone. For comparative purposes, spectral

data for two closely related analogues, 2'-hydroxyacetophenone and 4'-fluoroacetophenone,

are also provided. This information is crucial for researchers in chemical synthesis, drug

discovery, and materials science for unambiguous structural verification and purity assessment.

¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for 4'-Fluoro-
2'-hydroxyacetophenone and its analogues. All spectra were recorded in deuterated

chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data Comparison
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Compound δ (ppm) Multiplicity J (Hz) Integration Assignment

4'-Fluoro-2'-

hydroxyaceto

phenone

12.25 s - 1H OH

7.75 dd 8.8, 6.7 1H H-6'

6.70 ddd 8.8, 8.8, 2.4 1H H-5'

6.60 dd 10.2, 2.4 1H H-3'

2.61 s - 3H CH₃

2'-

Hydroxyaceto

phenone

12.25 s - 1H OH

7.77 - 7.66 m - 1H H-6'

7.49 - 7.35 m - 1H H-4'

7.01 - 6.79 m - 2H H-3', H-5'

2.61 s - 3H CH₃

4'-

Fluoroacetop

henone[1]

8.00 - 7.97 m - 2H H-2', H-6'

7.13 t 8.8 2H H-3', H-5'

2.58 s - 3H CH₃

Table 2: ¹³C NMR Spectral Data Comparison
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Compound δ (ppm) Assignment

4'-Fluoro-2'-

hydroxyacetophenone
204.6 C=O

168.0 (d, J=257.5 Hz) C-4'

162.4 C-2'

130.8 (d, J=10.0 Hz) C-6'

114.0 (d, J=2.5 Hz) C-1'

107.9 (d, J=22.5 Hz) C-5'

104.2 (d, J=25.0 Hz) C-3'

26.5 CH₃

2'-Hydroxyacetophenone 204.5 C=O

162.4 C-2'

136.4 C-6'

130.8 C-4'

119.7 C-1'

118.9 C-5'

118.3 C-3'

26.5 CH₃

4'-Fluoroacetophenone[1] 196.4 C=O

165.7 (d, J=254.0 Hz) C-4'

133.6 C-1'

131.0 (d, J=9.3 Hz) C-2', C-6'

115.7 (d, J=21.8 Hz) C-3', C-5'

26.5 CH₃
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Experimental Protocol: NMR Spectroscopy
A standardized protocol was followed for the acquisition of all NMR spectra presented.

Sample Preparation:

Approximately 10-20 mg of the solid sample (or 10-20 µL for a liquid) was accurately

weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

The solution was transferred to a clean, dry 5 mm NMR tube.

The NMR tube was capped and carefully wiped clean before insertion into the spectrometer.

Instrumentation and Data Acquisition:

Spectrometer: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a

5 mm broadband probe.

Software: TopSpin 3.2 (or equivalent).

¹H NMR Acquisition Parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 20 ppm

Acquisition Time: 4.09 s

¹³C NMR Acquisition Parameters:

Pulse Program: zgpg30

Number of Scans: 1024
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Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Acquisition Time: 1.36 s

Data Processing:

All spectra were processed using standard Fourier transformation. Phase and baseline

corrections were applied manually. Chemical shifts were referenced to the TMS signal at 0.00

ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Structural Analysis and Interpretation
The ¹H and ¹³C NMR spectra of 4'-Fluoro-2'-hydroxyacetophenone exhibit characteristic

signals that are consistent with its molecular structure. The presence of the intramolecularly

hydrogen-bonded hydroxyl proton at a downfield chemical shift of approximately 12.25 ppm is

a key diagnostic feature, similar to that observed in 2'-hydroxyacetophenone.

The aromatic region of the ¹H NMR spectrum of 4'-Fluoro-2'-hydroxyacetophenone is more

complex than that of the other two compounds due to the combined effects of the hydroxyl,

acetyl, and fluoro substituents. The fluorine atom at the 4'-position results in characteristic

splitting patterns for the aromatic protons and carbons due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.

These couplings are invaluable for unambiguous assignment of the aromatic signals.

The ¹³C NMR spectrum of 4'-Fluoro-2'-hydroxyacetophenone clearly shows the effect of the

fluorine substituent, with the C-4' carbon appearing as a doublet with a large one-bond coupling

constant (J ≈ 257.5 Hz). The other aromatic carbons also exhibit smaller couplings to the

fluorine atom, aiding in their assignment.

Visualization of Key NMR Correlations
The following diagram illustrates the chemical structure of 4'-Fluoro-2'-hydroxyacetophenone
and highlights the key through-bond correlations observed in its NMR spectra.

Caption: Structure of 4'-Fluoro-2'-hydroxyacetophenone with atom numbering.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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